4-[(4-chlorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
4-[(4-chlorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a chlorophenyl group, an amino group, and a carboxamide group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chloroaniline.
Amidation Reaction: The final step involves the amidation reaction where the carboxylic acid group is converted to the carboxamide group using diethylamine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- 4-[(4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- 4-[(4-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Uniqueness
4-[(4-chlorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern on the naphthyridine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-chloroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-15-9-7-14(21)8-10-15/h6-12H,4-5H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGYDXDIAFDLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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